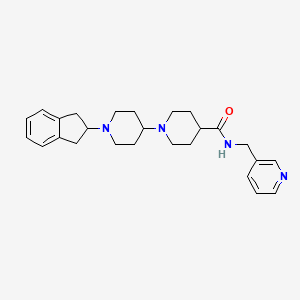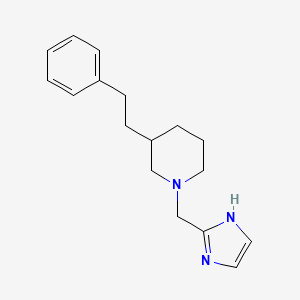
N-(3,4-difluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-difluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine, also known as DPA-714, is a small molecule that belongs to the family of diazabicyclononanes. It has been extensively studied in the field of neuroscience due to its potential as a radiotracer for imaging neuroinflammation. In
科学研究应用
N-(3,4-difluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine has been primarily used as a radiotracer for imaging neuroinflammation in preclinical and clinical studies. Neuroinflammation is a common feature of many neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke. This compound binds to the translocator protein (TSPO), which is upregulated in activated microglia and astrocytes during neuroinflammation. By using this compound as a radiotracer, researchers can visualize the extent and distribution of neuroinflammation in vivo using positron emission tomography (PET) imaging.
作用机制
N-(3,4-difluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine binds to the TSPO, which is located on the outer mitochondrial membrane of activated microglia and astrocytes. The binding of this compound to TSPO leads to the activation of the mitochondrial permeability transition pore (mPTP), which results in the release of pro-inflammatory cytokines and reactive oxygen species (ROS). The activation of the mPTP also leads to the depolarization of the mitochondrial membrane potential, which can lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines and ROS in activated microglia and astrocytes. This compound has also been shown to protect against neuronal cell death in animal models of neuroinflammation.
实验室实验的优点和局限性
One of the main advantages of using N-(3,4-difluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine as a radiotracer is its high affinity and selectivity for TSPO. This allows for the detection of even small amounts of neuroinflammation in vivo. However, this compound has a relatively short half-life, which limits its use in longitudinal studies. This compound is also subject to metabolism and clearance, which can affect its pharmacokinetics.
未来方向
There are several future directions for the use of N-(3,4-difluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine in research. One direction is the development of new radiotracers that have longer half-lives and improved pharmacokinetics. Another direction is the use of this compound in combination with other imaging modalities, such as magnetic resonance imaging (MRI), to provide a more comprehensive view of neuroinflammation. This compound could also be used to monitor the efficacy of anti-inflammatory drugs in preclinical and clinical studies. Finally, this compound could be used to explore the role of neuroinflammation in other neurological disorders, such as depression and anxiety.
合成方法
The synthesis of N-(3,4-difluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine involves a multi-step process that starts with the reaction of 3,4-difluorophenylacetonitrile with 3-pyridinecarboxaldehyde to form the corresponding imine. The imine is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with 1-(tert-butoxycarbonyl)-3-piperidinol to form the final product, this compound.
属性
IUPAC Name |
1-[3-(3,4-difluoroanilino)piperidin-1-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O/c19-16-6-5-14(10-17(16)20)22-15-4-2-8-23(12-15)18(24)9-13-3-1-7-21-11-13/h1,3,5-7,10-11,15,22H,2,4,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXDEFLVAHLVQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CN=CC=C2)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2-chlorophenyl)-N-[2-(3-pyridinyloxy)propyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6020943.png)

![2-(2,4-dichlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B6020952.png)
![N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B6020956.png)
![1-{4-[(cyclopropylamino)methyl]-2-methoxyphenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6020960.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-4-hydroxybenzohydrazide](/img/structure/B6020961.png)

![1-[3-(4-chlorophenoxy)benzyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6020964.png)
![2-pyridinyl(1-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}-3-piperidinyl)methanone](/img/structure/B6020975.png)
![N-{5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea](/img/structure/B6020981.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B6020989.png)
![1-benzyl-4-{3-[1-(3-thienylmethyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6020998.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6021006.png)
![11-[4-(4-methoxybenzyl)-1-piperazinyl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6021014.png)